molecular formula C10H12O2 B13926778 3-(5-Hydroxy-2-methylphenyl)propanal

3-(5-Hydroxy-2-methylphenyl)propanal

Cat. No.: B13926778
M. Wt: 164.20 g/mol
InChI Key: MHEPMQPZMZOKNK-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-2-methylphenyl)propanal is an organic compound with the molecular formula C10H12O2 It is characterized by the presence of a hydroxy group and a methyl group attached to a benzene ring, along with a propanal side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-2-methylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenol (o-cresol) with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under mild conditions, with the hydroxy group directing the acylation to the ortho position relative to the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-2-methylphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: 3-(5-Hydroxy-2-methylphenyl)propanoic acid.

    Reduction: 3-(5-Hydroxy-2-methylphenyl)propanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-(5-Hydroxy-2-methylphenyl)propanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-2-methylphenyl)propanal involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-2-methylphenyl)propanal: Similar structure but with the hydroxy group in the para position.

    3-(5-Hydroxy-3-methylphenyl)propanal: Similar structure but with the methyl group in the meta position.

    3-(5-Hydroxy-2-ethylphenyl)propanal: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-(5-Hydroxy-2-methylphenyl)propanal is unique due to the specific positioning of the hydroxy and methyl groups on the benzene ring, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-(5-hydroxy-2-methylphenyl)propanal

InChI

InChI=1S/C10H12O2/c1-8-4-5-10(12)7-9(8)3-2-6-11/h4-7,12H,2-3H2,1H3

InChI Key

MHEPMQPZMZOKNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)CCC=O

Origin of Product

United States

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